Matched Double-Asymmetric Induction in Allenylmetal Additions: 94:6–100:0 Diastereoselectivity with (S)-Allenyl Reagents
In a direct comparison of matched vs. mismatched pairings, addition of enantioenriched allenylzinc and indium reagents to the TBS ether of (S)-lactic aldehyde ((S)-enantiomer of the target (R)-compound) yielded anti,anti stereotriads with 94:6–100:0 diastereoselectivity for the matched (S)/(S) combination. The mismatched (R)/(S) combination afforded a mixture of anti,syn and syn,anti adducts in ratios of only ca. 80:20–85:15 under identical reaction conditions, representing a loss of diastereomeric purity of approximately 15–20% simply by using the opposite enantiomer of the aldehyde [1]. This demonstrates that the specific enantiomer of the TBS-lactaldehyde determines whether the reaction operates under matched or mismatched double-asymmetric induction, with profound consequences for stereochemical outcome.
| Evidence Dimension | Diastereoselectivity in allenylmetal addition to lactic aldehyde ethers |
|---|---|
| Target Compound Data | (S)/(S) combination: anti,anti adducts with 94:6–100:0 dr (matched pairing) |
| Comparator Or Baseline | (R)/(S) combination: anti,syn and syn,anti mixture at ca. 80:20–85:15 dr (mismatched pairing) |
| Quantified Difference | Up to 20 percentage point reduction in diastereomeric ratio when using the incorrect enantiomer of the chiral aldehyde |
| Conditions | Pd(0)-catalyzed metalation of (R)- and (S)-3-butyn-2-ol methanesulfonate with Et₂Zn and InI; addition to benzyl and TBS ethers of (S)-lactic aldehyde |
Why This Matters
Procurement of the correct (R)-enantiomer is essential for achieving matched double-asymmetric induction in multi-stereocenter construction; using the wrong enantiomer leads to near-statistical mixtures of diastereomers that are costly to separate and may render the synthetic route unviable.
- [1] Marshall, J. A.; et al. Additions of Enantioenriched Allenylzinc and Indium Reagents to Lactic Aldehyde Ethers. J. Org. Chem. 2000 (Scilit abstract). The (S)/(S) combination afforded anti,anti adducts with 94:6–100:0 diastereoselectivity; the (R)/(S) combination gave ca. 80:20–85:15 dr. View Source
